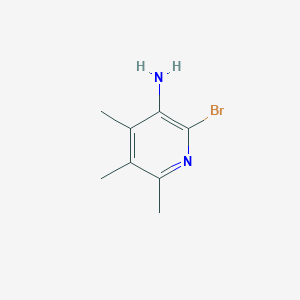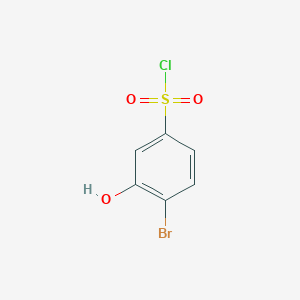
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride
Vue d'ensemble
Description
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO2S. It is a derivative of benzene, featuring a bromine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-hydroxybenzene-1-sulfonyl chloride using bromine or a bromine-containing reagent under controlled conditions . The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of a proton to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of chlorosulfonic acid to introduce the sulfonyl chloride group, followed by bromination . This method offers advantages in terms of solubility and ease of separation of the sulfonyl chloride derivatives from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and the bromine atom can be involved in reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation of the hydroxyl group would produce a ketone or aldehyde.
Applications De Recherche Scientifique
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides.
Biology: The compound is employed in the protection of amines as 4-bromobenzenesulfonamides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex molecules and in the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group.
3-Bromobenzenesulfonyl chloride: Similar but with the bromine atom in a different position.
4-Chloro-3-hydroxybenzene-1-sulfonyl chloride: Similar but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
Propriétés
IUPAC Name |
4-bromo-3-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDJJMXGNZPDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


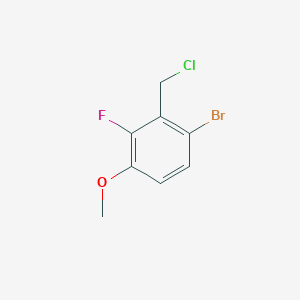
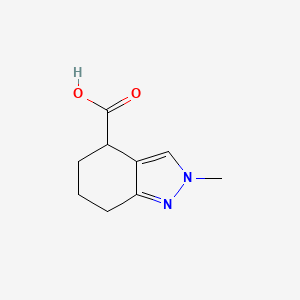
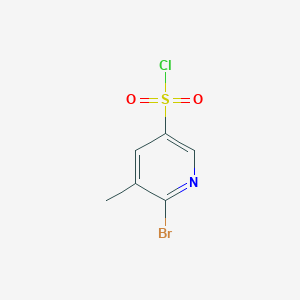
![3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B1380796.png)
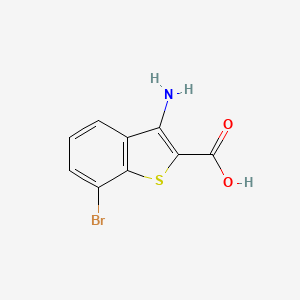
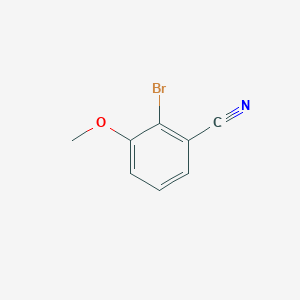
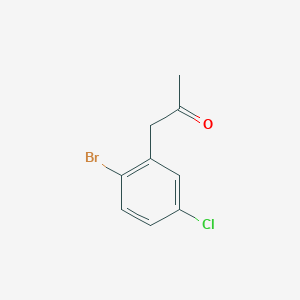
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
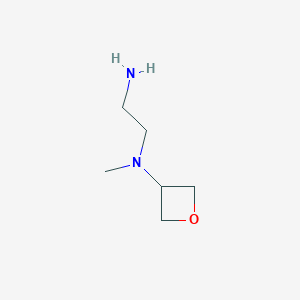

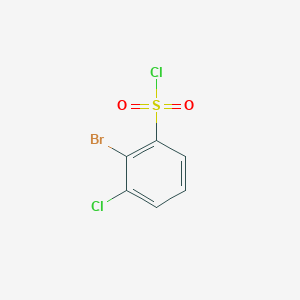
![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)

